GC813 is classified as a covalent inhibitor, specifically targeting the cysteine residue at position 148 (Cys148) of the MERS-CoV 3C-like protease. Its chemical formula is C22H31ClN3NaO8S, with a molecular weight of approximately 556.00 g/mol . The compound is part of a broader category of antiviral agents aimed at combating coronaviruses, particularly in light of recent outbreaks and the ongoing need for effective treatments against viral infections.
The synthesis of GC813 involves multiple steps that incorporate structure-guided design principles. Initial studies utilized high-resolution X-ray crystallography to understand the binding interactions of existing inhibitors with the target enzyme. This structural information was critical in designing GC813 to enhance its binding affinity and specificity.
The molecular structure of GC813 reveals a complex arrangement that facilitates its interaction with the target protease. Key features include:
Data from crystallographic studies show that GC813 forms a covalent bond with Cys148, resulting in a tetrahedral adduct that stabilizes its interaction with the protease .
GC813 undergoes specific chemical reactions upon binding to its target:
These reactions are critical for inhibiting the enzymatic activity of MERS-CoV 3C-like protease.
The mechanism by which GC813 exerts its antiviral effects involves several key steps:
Data from pharmacological studies indicate that GC813 exhibits an IC50 value in the low micromolar range, demonstrating its effectiveness as an inhibitor .
GC813 possesses several notable physical and chemical properties:
Relevant data suggest that these properties contribute significantly to its potential as a therapeutic agent against coronaviruses .
GC813 has significant potential applications in scientific research and therapeutic development:
Middle East Respiratory Syndrome Coronavirus (MERS-CoV) emerged in 2012 and has since caused significant public health concern due to its high mortality rate (~36%) and potential for epidemic spread. As of November 2018, the World Health Organization (WHO) documented 2,266 confirmed cases and 804 deaths across 27 countries, with Saudi Arabia reporting 83% of cases [7]. The 2015 outbreak in South Korea underscored MERS-CoV’s capacity to trigger transnational healthcare crises, leading the U.S. National Institute of Allergy and Infectious Diseases (NIAID) to classify it as a Category C Priority Pathogen [2] [7]. Despite this urgency, no vaccines or targeted antivirals have been clinically approved. Current management relies on supportive care, highlighting a critical need for pathogen-specific therapeutics. Small-molecule inhibitors targeting essential viral enzymes, such as the 3CL protease, represent a key research priority to mitigate future outbreaks [2] [7] [9].
MERS-CoV 3CL protease (3CLpro), also termed the main protease (Mpro), is a cysteine protease encoded within the viral genome’s ORF1a/ORF1b region. It cleaves polyproteins pp1a and pp1ab at 11 conserved sites to release nonstructural proteins (nsps) essential for viral replication, including RNA-dependent RNA polymerase (RdRp) and helicase [2] [4]. The protease exhibits a chymotrypsin-like fold with a catalytic dyad (Cys148-His41) and stringent substrate specificity for a P1 glutamine (Gln) residue. Its cleavage recognition sequence (Leu-Gln↓(Ser/Ala/Gly)) is conserved across coronaviruses, including SARS-CoV and SARS-CoV-2 [2] [4] [10]. Functional studies confirm that 3CLpro activity is indispensable for viral life cycle progression; inhibition blocks polyprotein processing, halting replication [4] [7]. Notably, 3CLpro has no human homolog, minimizing risks of off-target toxicity and positioning it as an ideal antiviral target [2] [10].
The conservation of 3CLpro’s structure and function across coronaviruses enables the development of broad-spectrum inhibitors. Structural analyses reveal a 51% sequence similarity between MERS-CoV and SARS-CoV 3CLpro, with near-identical active-site geometries [4] [10]. This allows leveraging inhibitor scaffolds validated against related coronaviruses. For instance, GC376—a dipeptidyl aldehyde inhibitor developed for feline infectious peritonitis coronavirus (FIPV)—achieved >90% remission in fatal feline infections, demonstrating clinical potential for coronavirus protease inhibitors [2] [5]. However, MERS-CoV’s S2 subsite preferentially accommodiates smaller residues (e.g., Leu) over Phe, necessitating targeted modifications for optimal inhibition [4] [10]. GC813 (sodium salt of GC376 analog) was engineered to exploit these subtleties by extending its molecular scaffold to engage the hydrophobic S4 subsite, enhancing potency and cell permeability [2] [5] [10].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6